3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Preparation Methods
The synthesis of 3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves several steps. One common method includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by bromination and cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions typically involve the use of organic solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor.
Mechanism of Action
The mechanism of action of 3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation of target proteins, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar pyrazolo[1,5-a]pyrimidine core but with different substituents, leading to distinct chemical and biological properties.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another related compound with variations in the functional groups attached to the core structure.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H14BrN5 |
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Molecular Weight |
380.2 g/mol |
IUPAC Name |
3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H14BrN5/c19-15-12-22-24-17(21-11-13-6-8-20-9-7-13)10-16(23-18(15)24)14-4-2-1-3-5-14/h1-10,12,21H,11H2 |
InChI Key |
JECHSYMSTXETFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NCC4=CC=NC=C4)Br |
Origin of Product |
United States |
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